Cas no 131747-33-6 (2-acetoxymethyl-4-nitropyridine)

2-acetoxymethyl-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-acetoxymethyl-4-nitropyridine
- (3-nitropyridin-2-yl)methyl acetate;
- (3-nitropyridin-2-yl)methyl acetate
- DTXSID401280750
- 2-Pyridinemethanol, 3-nitro-, 2-acetate
- SCHEMBL2128185
- 131747-33-6
- (3-Nitropyridin-2-yl)methylacetate
- SB54785
-
- MDL: MFCD20483318
- インチ: InChI=1S/C8H8N2O4/c1-6(11)14-5-7-8(10(12)13)3-2-4-9-7/h2-4H,5H2,1H3
- InChIKey: ZIYJPXZUYGNNFD-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OCC1=C(C=CC=N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 196.04800
- どういたいしつりょう: 196.04840674Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 85.01000
- LogP: 1.57610
2-acetoxymethyl-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 114949-1g |
(3-Nitropyridin-2-yl)methyl acetate, 97% |
131747-33-6 | 97% | 1g |
$718.00 | 2023-09-08 | |
Chemenu | CM493834-1g |
(3-Nitropyridin-2-yl)methylacetate |
131747-33-6 | 97% | 1g |
$493 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805229-1g |
(3-Nitropyridin-2-yl)methyl acetate |
131747-33-6 | 97% | 1g |
¥5176.00 | 2024-08-09 |
2-acetoxymethyl-4-nitropyridine 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-acetoxymethyl-4-nitropyridineに関する追加情報
Comprehensive Overview of 2-Acetoxymethyl-4-nitropyridine (CAS No. 131747-33-6): Properties, Applications, and Innovations
2-Acetoxymethyl-4-nitropyridine (CAS No. 131747-33-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This nitropyridine derivative is characterized by the presence of an acetoxymethyl group at the 2-position and a nitro group at the 4-position, which contribute to its reactivity and versatility in synthetic applications. Researchers and industry professionals frequently search for terms like "2-Acetoxymethyl-4-nitropyridine synthesis", "CAS 131747-33-6 applications", and "nitropyridine derivatives in drug discovery", reflecting its growing relevance in modern chemistry.
The compound's molecular structure (C8H8N2O4) enables diverse transformations, making it a valuable intermediate in the development of bioactive molecules. Recent studies highlight its role in designing enzyme inhibitors and antimicrobial agents, aligning with current trends in combating antibiotic resistance—a hot topic in global health discussions. Analytical techniques such as HPLC purification and NMR characterization are essential for quality control, as emphasized in queries like "how to purify 2-Acetoxymethyl-4-nitropyridine".
From an industrial perspective, 131747-33-6 demonstrates stability under controlled conditions, with storage recommendations often searched as "2-Acetoxymethyl-4-nitropyridine storage temperature". Its compatibility with green chemistry principles is another area of interest, particularly for researchers investigating solvent-free reactions or catalytic methods to improve synthetic efficiency. The compound's melting point (~90-92°C) and solubility profile in polar organic solvents are frequently documented in technical datasheets.
Innovative applications extend to material science, where its nitro-aromatic core contributes to photophysical properties in functional materials. This aligns with emerging searches for "nitropyridine-based fluorescent probes" in biomedical imaging. Safety assessments confirm it requires standard laboratory handling protocols, with MSDS data addressing common user concerns about "2-Acetoxymethyl-4-nitropyridine safety precautions".
Market analytics reveal increasing demand for this compound in Asia-Pacific research hubs, particularly for heterocyclic compound libraries used in high-throughput screening. Patent literature describes its utility in crop protection formulations, responding to agricultural sector queries about "nitropyridine agrochemical intermediates". The compound's environmental fate is also under study, with biodegradation pathways being explored to address sustainability questions.
For synthetic chemists, 131747-33-6 serves as a precursor for N-oxide derivatives and reduced aminopyridines, topics frequently appearing in academic search trends. Recent methodological advances include its use in microwave-assisted reactions—a technique gaining traction in process optimization. The compound's electron-withdrawing characteristics make it particularly useful in nucleophilic aromatic substitution reactions, a fundamental transformation in medicinal chemistry.
Quality specifications for 2-Acetoxymethyl-4-nitropyridine typically require ≥98% purity, with analytical certificates available from major suppliers. This addresses frequent purchaser inquiries about "CAS 131747-33-6 technical grade vs. purified". The compound's stability in various pH ranges expands its utility in prodrug development, an area experiencing growth due to targeted therapy demands.
Emerging research explores its potential in metal-organic frameworks (MOFs) construction, leveraging the nitro group's coordination properties. This interdisciplinary application responds to increasing searches for "nitropyridine linkers in MOFs". Computational chemistry studies also utilize this compound as a model system for investigating intramolecular charge transfer phenomena.
In summary, 2-Acetoxymethyl-4-nitropyridine (CAS No. 131747-33-6) represents a multifaceted building block with expanding applications across life sciences and materials engineering. Its continued relevance is evidenced by persistent search trends surrounding "nitropyridine derivative suppliers" and "acetoxymethyl protective group chemistry", positioning it as a compound of enduring scientific and industrial value.
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